Akn-028

Content Navigation

CAS Number

Product Name

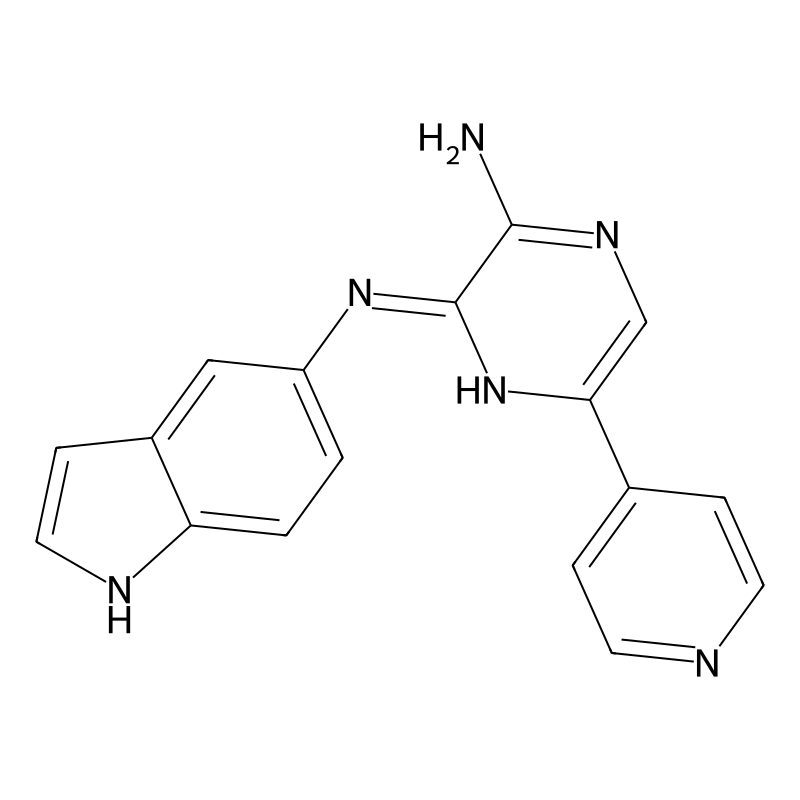

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Akn-028 is a small molecule, dual tyrosine kinase inhibitor (TKI) characterized by its potent, low-nanomolar inhibition of FMS-like tyrosine kinase 3 (FLT3) and activity against proto-oncogene c-Kit. These kinases are critical drivers in specific hematological malignancies and solid tumors, most notably Acute Myeloid Leukemia (AML) and Gastrointestinal Stromal Tumors (GIST). Its primary value in a research setting is for investigating signaling pathways dependent on these kinases and for evaluating therapeutic strategies in relevant preclinical models.

References

- [1] Eriksson, A., Hermanson, M., Wickström, M., et al. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer J. 2, e81 (2012).

- [2] Synapse AI. AKN-028 - Drug Targets, Indications, Patents. (Accessed May 2026).

- [3] Heinrich, M. C., & Corless, C. L. C-kit, GIST, and imatinib. Der Onkologe, 11(6), 595-602 (2005).

- [4] Demetri, G. D., van Oosterom, A. T., Garrett, C. R., et al. Efficacy and safety of sunitinib in patients with advanced gastrointestinal stromal tumour after failure of imatinib: a randomised controlled trial. The Lancet, 368(9544), 1329-1338 (2006).

- [5] Patel, S. R. The current standard of care for patients with gastrointestinal stromal tumors. J. Manag. Care Pharm., 10(8 Suppl B), S10-S14 (2004).

Standard first-line c-Kit inhibitors, such as imatinib, are unsuitable for many contemporary GIST research models due to well-documented resistance mechanisms. A significant portion of tumors exhibit primary resistance, while approximately 50% of initially responsive cases develop secondary resistance, often within two years, driven by new mutations in the KIT kinase domain. Therefore, research focused on overcoming acquired resistance or targeting primary resistant mutations requires inhibitors with different activity profiles. Procuring a standard, first-line agent like imatinib is inadequate for these specific and clinically critical research applications, creating a clear need for alternative TKIs like Akn-028.

References

- [1] Liegl, B., Hornick, J. L., Corless, C. L., & Fletcher, C. D. M. Monoclonal antibody to KIT (CD117) is a sensitive and specific marker for gastrointestinal stromal tumor (GIST). The American journal of surgical pathology, 26(9), 1231-1232 (2002).

- [2] Blay, J. Y., Le Cesne, A., Ray-Coquard, I., et al. Prospective multicentric randomized phase III study of imatinib in patients with advanced gastrointestinal stromal tumors comparing interruption versus continuation of treatment beyond 1 year: the French Sarcoma Group. J. Clin. Oncol., 25(9), 1107-1113 (2007).

- [3] Antonescu, C. R., Besmer, P., Guo, T., et al. Acquired resistance to imatinib in gastrointestinal stromal tumor occurs through secondary gene mutation. Clin. Cancer Res., 11(11), 4182-4190 (2005).

- [4] Serrone, L., Zeuli, M., Ciolina, M., et al. Imatinib resistance in GIST: a case report and review of the literature. J. Oncol., 2010, 259681 (2010).

Focused Kinase Inhibition Profile with Low VEGFR2 Activity

Akn-028 demonstrates a focused inhibition profile, with high potency against FLT3 (IC50 = 6 nM) but markedly lower activity against the key angiogenic kinase VEGFR2 (IC50 = 520 nM). This contrasts with widely used multi-kinase inhibitors like sunitinib, which potently inhibit VEGFRs in addition to c-Kit and FLT3. The >86-fold selectivity of Akn-028 for FLT3 over VEGFR2 provides a critical tool for targeted studies.

| Evidence Dimension | Kinase Selectivity (IC50) |

| Target Compound Data | FLT3 IC50 = 6 nM; VEGFR2 IC50 = 520 nM |

| Comparator Or Baseline | Sunitinib (a multi-kinase inhibitor with potent activity against VEGFR, PDGFR, and c-Kit) |

| Quantified Difference | >86-fold higher potency against FLT3 than VEGFR2 |

| Conditions | In vitro enzymatic kinase assays. |

This allows researchers to specifically investigate cellular responses to FLT3/c-Kit inhibition without the confounding anti-angiogenic and other off-target effects mediated by potent VEGFR2 blockade.

Demonstrated High Oral Bioavailability for In Vivo Studies

In preclinical mouse models of AML, Akn-028 demonstrated high oral bioavailability and produced a significant antileukemic effect. This was achieved with no major toxicity observed during the experiment, highlighting its suitability for systemic administration in animal studies.

| Evidence Dimension | Preclinical Processability & Dosing Route |

| Target Compound Data | High oral bioavailability observed in mice. |

| Comparator Or Baseline | Compounds requiring complex formulation for intraperitoneal (IP) or intravenous (IV) injection. |

| Quantified Difference | Qualitative but critical difference in administration route (Oral vs. Injection), simplifying experimental protocols. |

| Conditions | In vivo studies in mice bearing primary AML or MV4-11 xenografts. |

Procuring an orally bioavailable compound simplifies animal dosing protocols, reduces animal stress, and can significantly lower the overall cost and complexity of in vivo efficacy studies.

Synthesized via a Scalable Process with Efficient Palladium Removal

The synthesis of Akn-028 has been developed to a kilogram scale, incorporating an efficient purification method specifically for removing residual palladium, a catalyst used in its Suzuki coupling synthesis step. This process ensures the final product has a residual palladium level well below 10 ppm, a critical factor for experimental reproducibility.

| Evidence Dimension | Material Purity / Contaminant Level |

| Target Compound Data | Residual Palladium level < 10 ppm. |

| Comparator Or Baseline | Materials synthesized without specific, documented palladium scavenging steps, which may contain higher and more variable levels of catalytic residue. |

| Quantified Difference | Controlled, low level of a known problematic contaminant that can interfere with biological assays. |

| Conditions | Multi-kilogram scale chemical synthesis and purification process. |

Ensures high material purity and minimizes the risk of experimental artifacts or poor reproducibility caused by residual heavy metal catalysts, leading to more reliable and trustworthy data.

Selective Interrogation of FLT3/c-Kit Signaling Pathways

Ideal for studies designed to isolate the effects of FLT3 and/or c-Kit inhibition from the broader anti-angiogenic effects caused by potent VEGFR2 blockade, which is a characteristic of many multi-targeted TKIs.

In Vivo Efficacy Studies in AML Xenograft Models

The demonstrated high oral bioavailability makes this compound a practical choice for preclinical animal studies, simplifying dosing regimens and potentially improving tolerability compared to compounds requiring invasive administration routes.

High-Reproducibility Screening and Mechanistic Studies

The use of a scalable synthesis with documented, efficient removal of catalytic residues like palladium makes this a reliable tool for applications where lot-to-lot consistency and high purity are paramount to avoid confounding variables.

Investigating Models of Acquired TKI Resistance in GIST or AML

Given the prevalence of resistance to first-line agents like imatinib, Akn-028 serves as a relevant tool for exploring the biology of resistant cell lines and animal models, and for testing novel therapeutic strategies.

References

- [2] Eriksson, A., Hermanson, M., Wickström, M., et al. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer J. 2, e81 (2012).

- [3] Lehmann, F., Wennerberg, J., Eriksson-Bajtner, J., Bremberg, U., Sölver, E., & Oltner, V. Development of a Synthesis of Kinase Inhibitor AKN028. Org. Process Res. Dev. 22(10), 1418-1424 (2018).

- [4] Antonescu, C. R., Besmer, P., Guo, T., et al. Acquired resistance to imatinib in gastrointestinal stromal tumor occurs through secondary gene mutation. Clin. Cancer Res., 11(11), 4182-4190 (2005).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types